5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile
Description
5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Compounds with pyrazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-ethoxy-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-3-11-7-6(4-8)5-9-10(7)2/h5H,3H2,1-2H3 |
InChI Key |
ZAGQXUWRKZEALU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NN1C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed .
Comparison with Similar Compounds
- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
Comparison: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
